(3-Methyl-1,2,4-thiadiazol-5-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone

Descripción

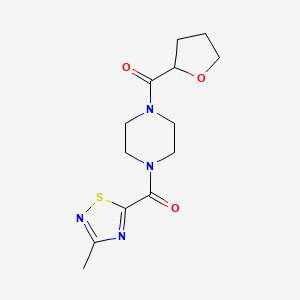

This compound is a methanone derivative featuring a 3-methyl-1,2,4-thiadiazole core linked via a carbonyl group to a piperazine ring substituted with a tetrahydrofuran-2-carbonyl moiety.

Propiedades

IUPAC Name |

[4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O3S/c1-9-14-11(21-15-9)13(19)17-6-4-16(5-7-17)12(18)10-3-2-8-20-10/h10H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUJSRJZHWOBZCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)C(=O)N2CCN(CC2)C(=O)C3CCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-1,2,4-thiadiazol-5-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone typically involves multi-step reactions starting from readily available precursors. One common route includes the following steps:

Formation of the Thiadiazole Ring: This can be achieved by cyclization of thiosemicarbazide with appropriate carboxylic acids or esters under acidic conditions.

Introduction of the Tetrahydrofuran Moiety: The tetrahydrofuran-2-carbonyl group can be introduced via acylation reactions using tetrahydrofuran-2-carbonyl chloride.

Coupling with Piperazine: The final step involves coupling the thiadiazole intermediate with piperazine under basic conditions, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial synthesis may employ similar steps but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts to enhance reaction rates and selectivity.

Types of Reactions:

Oxidation: The thiadiazole ring can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction of the carbonyl group in the tetrahydrofuran moiety can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with various alkyl or acyl groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products:

Oxidation: Oxidized derivatives of the thiadiazole ring.

Reduction: Reduced forms of the tetrahydrofuran moiety.

Substitution: Various N-substituted piperazine derivatives.

Chemistry:

- Used as a building block in the synthesis of more complex heterocyclic compounds.

- Investigated for its potential as a ligand in coordination chemistry.

Biology and Medicine:

- Exhibits antimicrobial activity, making it a candidate for developing new antibiotics.

- Potential use in anticancer research due to its ability to interact with biological targets.

Industry:

- May be used in the development of new materials with specific electronic or optical properties.

- Potential applications in the agrochemical industry as a pesticide or herbicide.

Mecanismo De Acción

The compound exerts its effects primarily through interactions with biological macromolecules. The thiadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring enhances the compound’s ability to cross biological membranes, increasing its bioavailability. The tetrahydrofuran moiety may contribute to the compound’s overall stability and solubility.

Molecular Targets and Pathways:

Enzymes: Inhibition of bacterial enzymes, leading to antimicrobial effects.

Receptors: Potential interaction with neurotransmitter receptors, influencing neurological pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Features

The compound’s uniqueness lies in the combination of 3-methyl-1,2,4-thiadiazole and tetrahydrofuran-carbonyl-piperazine groups. Below is a comparative analysis with analogous derivatives:

Substituent Effects on Properties

- The target compound’s methyl group (electron-donating) may reduce metabolic degradation compared to nitro analogues .

- Hydrophilicity : The tetrahydrofuran-carbonyl group in the target compound balances lipophilicity better than sulfonyl (7a–x) or trimethoxyphenyl (8e) groups, suggesting improved membrane permeability .

Methodological Considerations for Similarity Analysis

As noted in , compound similarity comparisons rely on structural descriptors (e.g., fingerprints) and functional group alignment. The target compound’s Tanimoto coefficient with analogues like 8e or 7a–x would depend on shared motifs (thiadiazole, piperazine) but diverge due to unique substituents. Dissimilarity in the tetrahydrofuran-carbonyl group may necessitate 3D shape-based screening for accurate virtual hit identification .

Actividad Biológica

The compound (3-Methyl-1,2,4-thiadiazol-5-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone is a novel derivative that incorporates a 1,3,4-thiadiazole moiety and a piperazine structure. This combination is of significant interest due to the diverse biological activities exhibited by both scaffolds. Thiadiazole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties, while piperazine derivatives have been recognized for their broad pharmacological activities.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole ring exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain 1,3,4-thiadiazole derivatives demonstrate potent activity against Escherichia coli and Staphylococcus aureus, making them promising candidates for developing new antimicrobial agents .

| Compound | Target Bacteria | Activity |

|---|---|---|

| Thiadiazole Derivative A | E. coli | Significant inhibition |

| Thiadiazole Derivative B | S. aureus | Moderate inhibition |

Anticancer Activity

The anticancer potential of thiadiazole derivatives has also been highlighted in various studies. For example, a derivative similar to the compound showed an IC50 value of 0.28 µg/mL against breast cancer MCF-7 cells, indicating strong growth inhibitory effects . Furthermore, modifications in the structure of thiadiazoles can lead to enhanced activity; for instance, substituting specific groups on the piperazine ring has resulted in increased cytotoxicity against cancer cell lines.

| Compound | Cell Line | IC50 Value (µg/mL) |

|---|---|---|

| Compound X | MCF-7 | 0.28 |

| Compound Y | HepG2 | 10.28 |

Anti-inflammatory and Analgesic Properties

Thiadiazole compounds are also noted for their anti-inflammatory and analgesic effects. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Some derivatives have shown promising results in reducing inflammation markers in vitro .

Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various thiadiazole derivatives, it was found that certain modifications led to enhanced activity against resistant strains of bacteria. The study utilized both disk diffusion and minimum inhibitory concentration (MIC) methods to evaluate effectiveness.

Study 2: Cytotoxicity in Cancer Models

Another significant research effort focused on evaluating the cytotoxicity of this compound against multiple cancer cell lines. The results indicated that structural variations could significantly impact the compound's effectiveness, suggesting pathways for further optimization.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Kinesin Spindle Protein (KSP) : Some thiadiazole derivatives act as KSP inhibitors, which are crucial in cancer cell proliferation.

- Enoyl ACP Reductase : Piperazine-based thiadiazoles have shown binding affinity towards this enzyme in bacterial strains, indicating potential as antibacterial agents .

Q & A

Basic: What are the optimal synthetic conditions for this compound?

Answer:

The synthesis requires multi-step reactions, often involving:

- Solvent selection: Polar aprotic solvents like dimethylformamide (DMF) or chloroform are critical for facilitating nucleophilic substitution and coupling reactions .

- Catalysts: Triethylamine (TEA) is commonly used to neutralize acidic byproducts and accelerate reaction rates .

- Temperature control: Reflux conditions (70–100°C) are employed for cyclization steps, while room temperature is suitable for coupling reactions .

- Purification: Crystallization from ethanol or dimethylformamide ensures high purity (>95%) .

Basic: How is the structural integrity of this compound validated?

Answer:

Key analytical methods include:

- NMR spectroscopy: - and -NMR confirm the presence of the thiadiazole, piperazine, and tetrahydrofuran-carbonyl moieties. For example, the thiadiazole proton resonates at δ 2.5–3.0 ppm .

- IR spectroscopy: Stretching vibrations for C=O (1650–1700 cm) and C-S (650–750 cm) confirm functional groups .

- X-ray crystallography: Resolves stereochemical ambiguities in the piperazine and tetrahydrofuran rings .

Advanced: How can contradictions in spectral data during structural elucidation be resolved?

Answer:

Contradictions often arise from tautomerism or conformational flexibility. Strategies include:

- 2D NMR techniques: NOESY or HSQC experiments clarify spatial relationships between protons and carbons, distinguishing between rotational isomers .

- Computational modeling: Density Functional Theory (DFT) simulations predict NMR chemical shifts, which are compared to experimental data to validate proposed structures .

- Alternative synthesis routes: Isomer-specific intermediates (e.g., protecting group strategies) reduce ambiguity in spectral assignments .

Advanced: What in silico strategies predict the compound’s biological targets?

Answer:

- Molecular docking: Tools like AutoDock Vina or Schrödinger Suite model interactions with enzymes (e.g., kinases or GPCRs). The thiadiazole and tetrahydrofuran moieties often exhibit affinity for ATP-binding pockets .

- Pharmacophore mapping: Identifies key structural features (e.g., hydrogen bond acceptors in the piperazine ring) that align with known bioactive scaffolds .

- ADMET prediction: Software like SwissADME evaluates bioavailability and toxicity risks, guiding prioritization for in vitro testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.